

Relmapirazin (MB-102): A Technical Guide for Renal Function Research

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Compound of Interest

Compound Name: Relmapirazin

Cat. No.: B610439

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Relmapirazin (MB-102), also known as Lumitrace®, is an investigational fluorescent tracer agent developed for the accurate, real-time measurement of glomerular filtration rate (GFR), a key indicator of renal function.[1][2] This technical guide provides a comprehensive overview of **Relmapirazin**, including its mechanism of action, physicochemical properties, and a summary of key preclinical and clinical findings. The document is intended to serve as a resource for researchers and drug development professionals interested in utilizing **Relmapirazin** for renal function assessment.

Relmapirazin is a small molecule designed to be exclusively eliminated from the body through glomerular filtration.[1][3][4] Its negligible protein binding, lack of metabolism, and absence of tubular secretion or reabsorption make it an ideal candidate for precise GFR measurement. This agent is a component of the MediBeacon® Transdermal GFR Measurement System (TGFR), which allows for non-invasive, point-of-care assessment of kidney function.

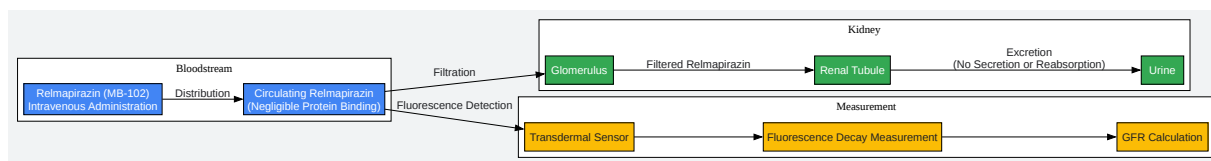
Physicochemical and Pharmacokinetic Properties

Relmapirazin is a water-soluble pyrazine-based compound with a molecular weight of 372.294 g/mol. Its chemical formula is C₁₂H₁₆N₆O₈. The molecule exhibits strong UV absorbance at 266 nm and 435 nm, with a broad fluorescent emission at approximately 560 nm when excited at around 440 nm.

Property	Value	Reference
Molecular Weight	372.294 g/mol	
Chemical Formula	C ₁₂ H ₁₆ N ₆ O ₈	
Human Plasma Protein Binding	4.1% (in vitro)	
Blood-to-Plasma Ratio	0.590	
Volume of Distribution	15-20 L	
Metabolism	Negligible in vivo	
Elimination Pathway	Exclusively renal excretion via glomerular filtration	

Mechanism of Action and Renal Clearance

The utility of **Relmapirazin** as a GFR tracer lies in its pharmacokinetic profile, which is characterized by exclusive renal clearance through glomerular filtration. Following intravenous administration, **Relmapirazin** distributes throughout the body and is freely filtered by the glomeruli. Its minimal protein binding ensures that the vast majority of the circulating drug is available for filtration. Furthermore, it does not undergo tubular secretion or reabsorption, meaning its clearance rate from the plasma is directly proportional to the GFR.



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Pharmacokinetic pathway of **Relmapirazin** for GFR measurement.

Preclinical Research

A comprehensive battery of preclinical toxicity and safety studies has been conducted on **Relmapirazin** in accordance with FDA guidelines. These studies, performed in various animal models including rats and dogs, have demonstrated a favorable safety profile with no significant test-article related adverse effects.

Study Type	Key Findings	Reference
Single Dose Toxicity (Rats and Dogs)	No mortality or significant clinical signs of toxicity at doses up to 200-300 times the estimated human dose. Transient, non-pathological skin and urine discoloration was observed at higher doses.	
Developmental and Reproductive Toxicity (Rats)	No adverse effects on maternal health, embryo-fetal development, or reproductive performance.	
In Vitro Assays (Mutation, Chromosomal Aberration)	No evidence of mutagenicity or clastogenicity.	
Cardiovascular Safety (hERG)	Negligible inhibition of the hERG potassium channel.	
Continuous Renal Replacement Therapy (CRRT) (In Vitro)	Readily removed by hemofiltration and hemodialysis with no adsorption to the CRRT apparatus.	

Clinical Research

Relmapirazin has been evaluated in multiple clinical trials involving subjects with a wide range of renal function, from normal to Stage 4 Chronic Kidney Disease (CKD). These studies have consistently demonstrated a strong correlation between GFR measured using **Relmapirazin** and the established standard, iohexol.

Key Clinical Trials

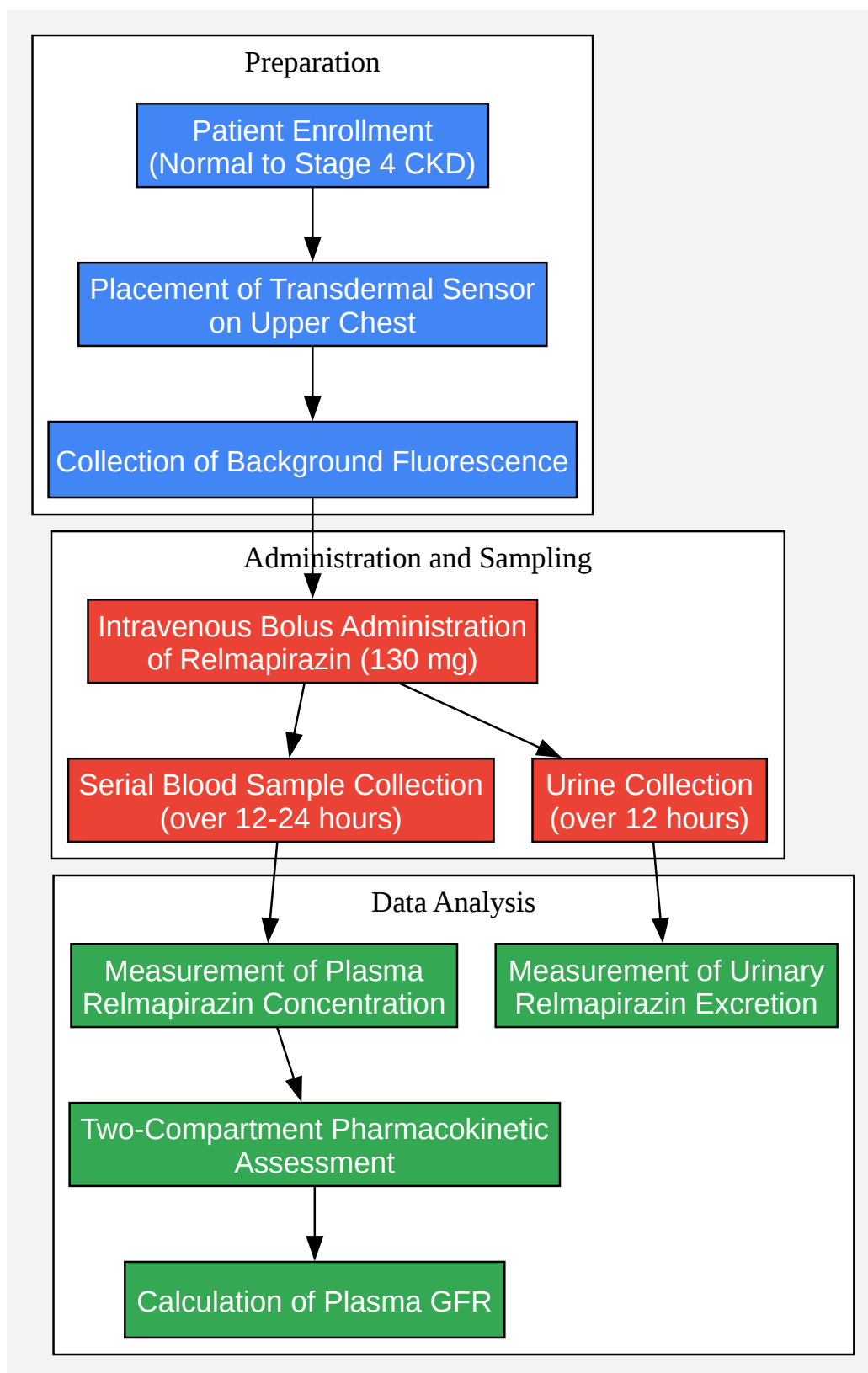
- NCT05425719: This study evaluated the pharmacokinetics and safety of **Relmapirazin** and the MediBeacon Transdermal GFR Measurement System in subjects with normal and impaired renal function. The trial aimed to compare the transdermal GFR (tGFR) with plasma-derived GFR (nGFR).
- NCT05777174: A study designed to compare tGFR to nGFR using **Relmapirazin** in adults with eGFR ranging from <120 to >15 mL/min/1.73 m².
- Validation Study vs. Iohexol: A multicenter study involving 120 adults demonstrated a near-perfect linear regression correlation ($r^2=0.99$) between GFR measured by **Relmapirazin** and iohexol. Bland-Altman analysis confirmed the agreement between the two methods.

Parameter	Result	Reference
Correlation with Iohexol (r^2)	0.99	
Bland-Altman Agreement (vs. Iohexol)	Mean difference: -0.7 mL/min; Limits of agreement: -7.0 to +5.6 mL/min	
Urinary Recovery (vs. Iohexol)	Greater than or equal to that of iohexol over a 12-hour period.	

Experimental Protocols

Clinical GFR Measurement Protocol (Based on NCT05425719 and Validation Study)

The following provides a generalized protocol for GFR measurement using **Relmapirazin** in a clinical research setting.



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Generalized experimental workflow for clinical GFR measurement.

- **Patient Selection:** Enroll adult subjects with a range of kidney function, from normal to Stage 4 CKD.
- **Transdermal Sensor Placement:** Place the MediBeacon transdermal sensor on the upper chest of the participant.
- **Background Fluorescence Measurement:** Initiate the transdermal GFR measurement system to collect background fluorescence readings before administration of the tracer.
- **Drug Administration:** Administer a single intravenous bolus of **Relmapirazin** (e.g., 130 mg). For comparative studies, iohexol may be administered in a consecutive bolus.
- **Sample Collection:**
 - **Blood:** Collect serial blood samples over a 12 to 24-hour period. The duration of collection is typically longer for subjects with more severe renal impairment.
 - **Urine:** Collect urine for the entire study period (e.g., 12 hours) to determine the amount of administered dose recovered.
- **Data Analysis:**
 - Measure the concentration of **Relmapirazin** in the plasma samples.
 - Determine the plasma GFR using a standard two-compartment pharmacokinetic model.
 - For transdermal measurements, the system's algorithm calculates the GFR based on the decay of the fluorescence signal.

Conclusion

Relmapirazin (MB-102) is a promising fluorescent tracer agent for the measurement of GFR. Its ideal pharmacokinetic properties, including exclusive renal clearance by glomerular filtration and negligible protein binding, allow for accurate and reproducible assessment of kidney function. Extensive preclinical and clinical research has demonstrated its safety and a strong correlation with the current gold standard, iohexol. The development of a transdermal measurement system further enhances its utility, offering a non-invasive, point-of-care solution for real-time renal function monitoring. This technical guide provides a foundational

understanding of **Relmapirazin** for researchers and clinicians in the field of nephrology and drug development.

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